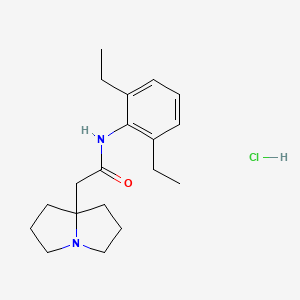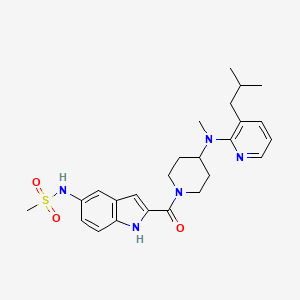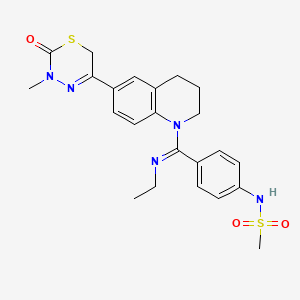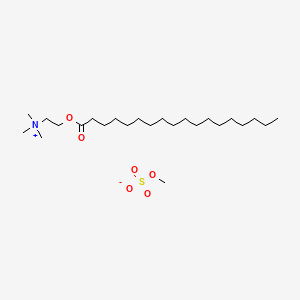
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is a synthetic derivative of digitoxigenin, a cardenolide compound. Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of heart conditions. Digitoxigenin itself is the aglycone of digitoxin, a well-known cardiac glycoside used in the management of heart failure and arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester typically involves the esterification of digitoxigenin with a carboxyvaleryl glycine derivative. The process generally includes the following steps:
Activation of Carboxylic Acid: The carboxylic acid group of carboxyvaleryl glycine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or glycine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of steroidal glycosides and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester involves inhibition of the sodium/potassium-transporting ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making it useful in the treatment of heart conditions .
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardiac glycoside with similar biological activity but different pharmacokinetic properties.
Ouabain: A cardenolide with a similar mechanism of action but higher potency.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin.
Uniqueness
Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other cardiac glycosides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
81072-21-1 |
|---|---|
Molecular Formula |
C31H45NO8 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
6-[[2-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C31H45NO8/c1-29-12-9-21(40-28(37)17-32-25(33)5-3-4-6-26(34)35)16-20(29)7-8-24-23(29)10-13-30(2)22(11-14-31(24,30)38)19-15-27(36)39-18-19/h15,20-24,38H,3-14,16-18H2,1-2H3,(H,32,33)(H,34,35)/t20-,21+,22-,23+,24-,29+,30-,31?/m1/s1 |
InChI Key |
BJXQEBZDXJGTGH-GIFLSGSOSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
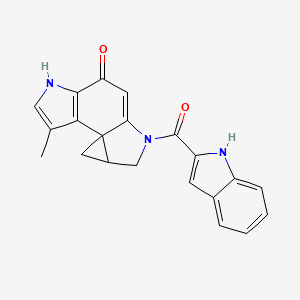
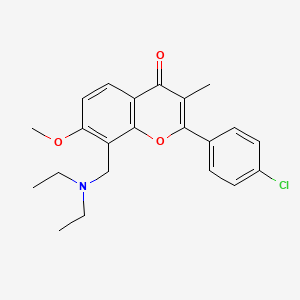
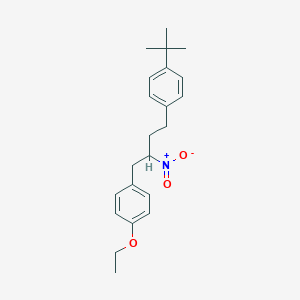

![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)


